

The Multifaceted Role of MALAT1 lncRNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MALAT1-IN-1**

Cat. No.: **B1682957**

[Get Quote](#)

An In-depth Exploration of the Core Functions, Signaling Networks, and Therapeutic Potential of Metastasis-Associated Lung Adenocarcinoma Transcript 1

The long non-coding RNA (lncRNA) Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1), also known as Nuclear-Enriched Abundant Transcript 2 (NEAT2), has emerged as a pivotal regulator in a myriad of cellular processes. Initially identified for its association with metastasis in non-small cell lung cancer, MALAT1 is now recognized for its diverse functions in gene regulation, alternative splicing, and its intricate involvement in various signaling pathways implicated in both normal physiology and a wide range of pathologies, most notably cancer.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) This technical guide provides a comprehensive overview of the core functions of MALAT1, intended for researchers, scientists, and drug development professionals.

Core Functions of MALAT1

MALAT1 is a highly conserved and abundant nuclear lncRNA that does not function as a template for protein synthesis.[\[3\]](#) Instead, it exerts its influence through complex interactions with proteins and other RNA molecules. Its primary functions can be broadly categorized into the regulation of gene expression at transcriptional and post-transcriptional levels, and the modulation of alternative splicing.

Regulation of Gene Expression

MALAT1 plays a crucial role in modulating gene expression through several mechanisms:

- Transcriptional Regulation: MALAT1 can influence gene transcription by interacting with chromatin-modifying complexes and transcription factors. A key interaction is with the Polycomb Repressive Complex 2 (PRC2), particularly with the catalytic subunit EZH2.[5][6][7][8][9] By binding to EZH2, MALAT1 can be recruited to specific gene promoters, leading to the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[5][9] This mechanism is critical in the epigenetic regulation of tumor suppressor genes.
- Post-Transcriptional Regulation as a Competing Endogenous RNA (ceRNA): MALAT1 can function as a molecular sponge for microRNAs (miRNAs). By sequestering miRNAs, MALAT1 prevents them from binding to their target messenger RNAs (mRNAs), thereby derepressing the translation of these target genes.[10][11][12][13] This competing endogenous RNA (ceRNA) activity has been implicated in the regulation of numerous cancer-related genes.

Modulation of Alternative Splicing

MALAT1 is localized to nuclear speckles, which are subnuclear structures enriched in pre-mRNA splicing factors.[14][15] It interacts with serine/arginine-rich (SR) splicing factors, such as SRSF1, SRSF2, and SRSF3.[15] MALAT1 influences the phosphorylation status and distribution of these SR proteins, thereby modulating alternative splicing patterns of a wide array of pre-mRNAs.[16][17] This function allows MALAT1 to contribute to the diversity of the proteome and impact cellular functions in a context-dependent manner.

MALAT1 in Cellular Processes and Disease

The regulatory functions of MALAT1 have profound implications for various cellular processes, and its dysregulation is a hallmark of numerous diseases, particularly cancer.

Role in Cancer

Aberrant overexpression of MALAT1 is a common feature in a wide range of cancers and is often associated with poor prognosis, increased tumor growth, and metastasis.[1][2][3][4][16][18][19]

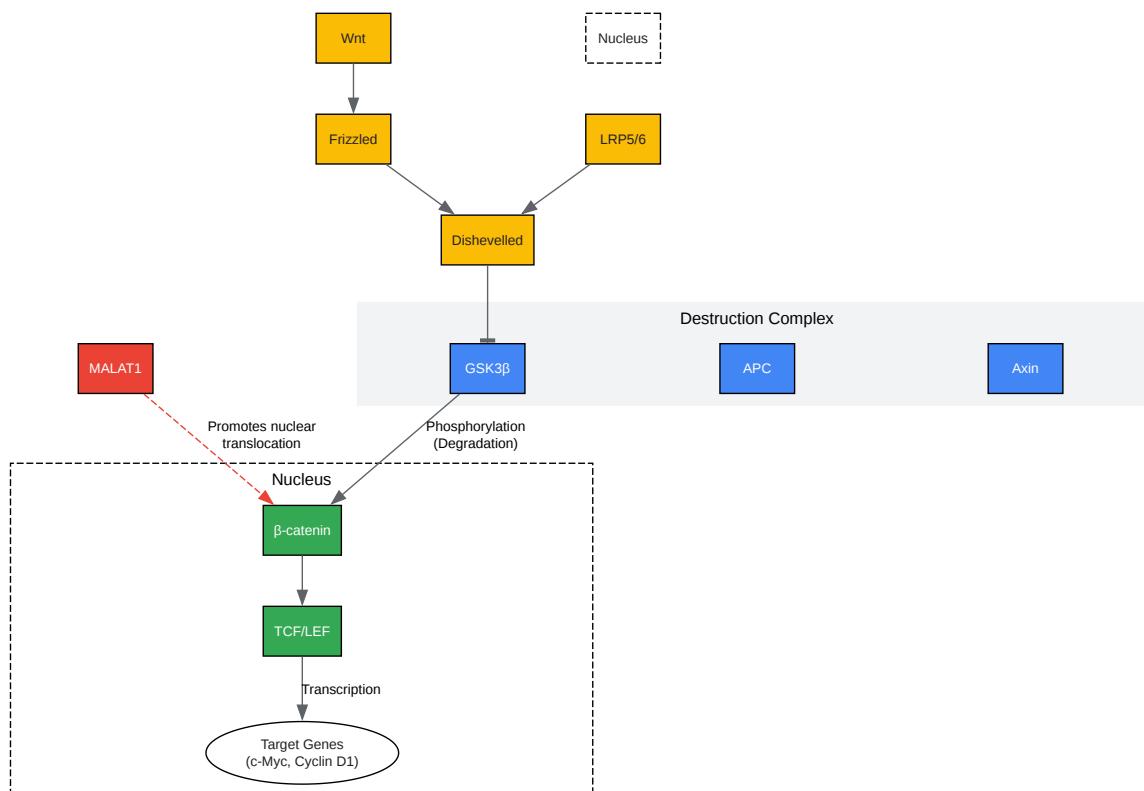
- Proliferation and Apoptosis: MALAT1 has been shown to promote cell proliferation and inhibit apoptosis in various cancer cell lines.[2][3][17][20][21][22][23][24][25][26] Knockdown of

MALAT1 can lead to cell cycle arrest and an increased rate of apoptosis.[17][20][21][22][23]

- **Migration and Invasion:** A key characteristic of MALAT1 is its role in promoting cancer cell migration and invasion, contributing to metastasis.[2][18][26] Depletion of MALAT1 has been shown to significantly reduce the migratory and invasive properties of cancer cells.

Table 1: Quantitative Data on MALAT1 Expression and Function in Cancer

Cancer Type	MALAT1 Expression Change	Quantitative Effect of MALAT1 Knockdown	Reference(s)
Breast Cancer	Higher expression in ER-positive and PR-positive tumors.	High expression associated with a 2-fold increased risk of relapse.	[16][18]
Retinoblastoma	Significantly higher in Y79 cell line vs. normal retinal cells.	Increased apoptosis rate ($p < 0.001$) and reduced cell viability.	[20]
Anaplastic Thyroid Carcinoma	Elevated in ATC tissues and cells.	Significantly inhibited cell proliferation and increased apoptosis rate.	[22]
Ovarian Cancer	Significantly increased in OC tissues and cell lines.	Reduced cell migration ($P=0.01$ in HO8910, $P=0.04$ in OVCAR3).	[2]
Esophageal Squamous Cell Carcinoma	Over-expressed in 46.3% of ESCC tissues.	Induced G2/M phase arrest and increased apoptosis.	[23]
Colorectal Cancer	Higher in CRCs than adjacent normal tissues.	RNAa-activated MALAT1 promoted cell proliferation and invasion.	[27]
Melanoma	Elevated lncRNA MALAT1 is associated with a 3-year low survival rate.	Downregulation inhibits cell proliferation, invasion, and migration.	[18]
Lung Cancer	~1000-fold reduction in A549 cells via knockout.	No significant effect on proliferation or cell cycle progression.	[25]

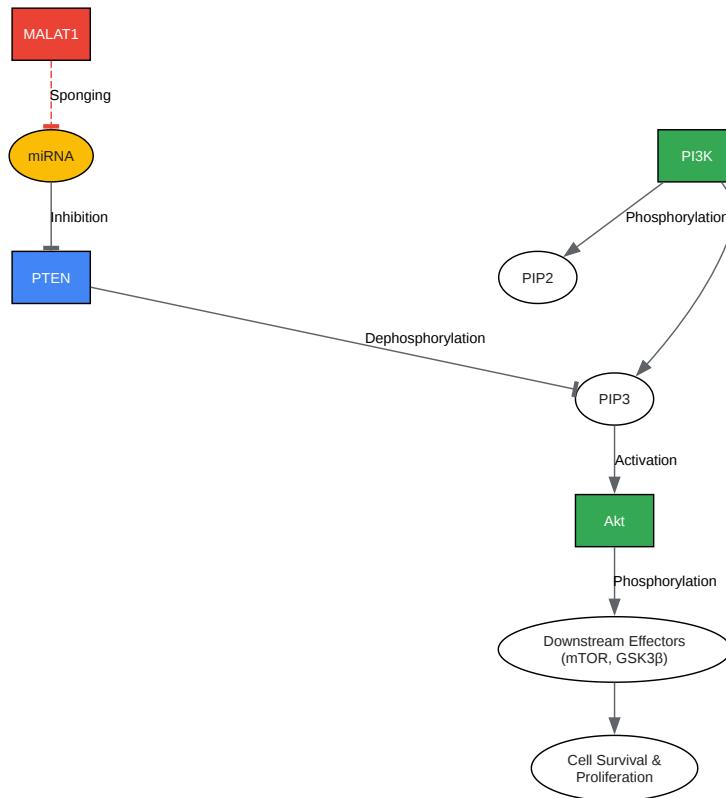

Laryngeal Squamous Cell Carcinoma	Highly expressed in LSCC tissues and cells.	Knockdown inhibited cell viability and migration.	[25]
-----------------------------------	---	---	------

Signaling Pathways Modulated by MALAT1

MALAT1 is intricately involved in several key signaling pathways that are fundamental to cancer development and progression.

Wnt/β-catenin Signaling

MALAT1 can modulate the Wnt/β-catenin pathway, a critical regulator of cell proliferation, differentiation, and stemness. In some cancers, MALAT1 activates this pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of target genes like c-Myc and Cyclin D1.[3][21]



[Click to download full resolution via product page](#)

MALAT1 and the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling

The PI3K/Akt pathway is another major signaling cascade regulated by MALAT1. This pathway is crucial for cell survival, growth, and proliferation. MALAT1 can activate the PI3K/Akt pathway, often through its ceRNA function by sponging miRNAs that negatively regulate key components of this pathway.

[Click to download full resolution via product page](#)

MALAT1's role in the PI3K/Akt signaling pathway.

MALAT1 as a Therapeutic Target

Given its significant role in cancer progression, MALAT1 has emerged as a promising therapeutic target. Strategies to inhibit MALAT1 function, such as antisense oligonucleotides (ASOs), have shown potential in preclinical models to reduce tumor growth and metastasis.

Experimental Protocols

Studying the function of MALAT1 requires a range of molecular biology techniques. Below are overviews of key experimental protocols.

RNA Immunoprecipitation (RIP)

RIP is used to identify RNAs that are physically associated with a specific RNA-binding protein (RBP) *in vivo*.[\[5\]](#)[\[6\]](#)[\[24\]](#)[\[27\]](#)

Methodology Overview:

- Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native RNP complexes.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific to the RBP of interest (e.g., EZH2, SRSF1). Protein A/G beads are then used to pull down the antibody-RBP-RNA complexes.
- Washing: The beads are washed to remove non-specific binding.
- RNA Elution and Purification: The RNA is eluted from the immunoprecipitated complexes and purified.
- Analysis: The purified RNA is then analyzed by RT-qPCR to quantify the enrichment of a specific RNA (like MALAT1) or by next-generation sequencing (RIP-Seq) to identify all interacting RNAs.

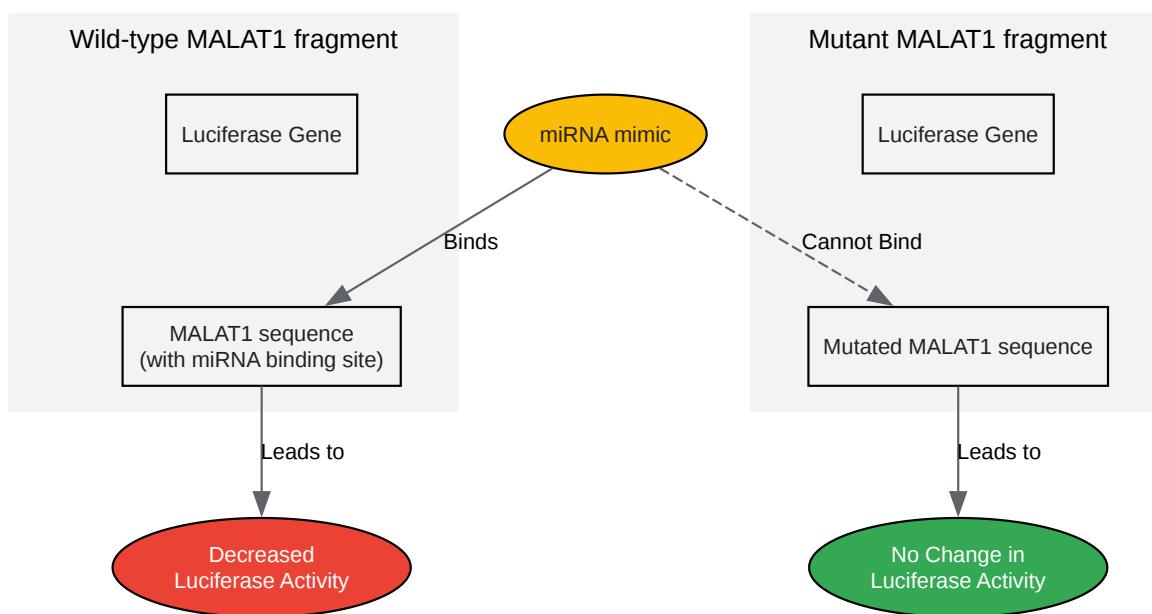
[Click to download full resolution via product page](#)

General workflow for RNA Immunoprecipitation (RIP).

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique to visualize the subcellular localization of specific RNA molecules like MALAT1 within intact cells.[\[7\]](#)[\[23\]](#)[\[28\]](#)[\[29\]](#)

Methodology Overview:


- Cell Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow entry of the fluorescent probes.
- Hybridization: Fluorescently labeled oligonucleotide probes complementary to the MALAT1 sequence are hybridized to the fixed cells.
- Washing: Excess and non-specifically bound probes are washed away.
- Imaging: The cells are imaged using a fluorescence microscope to visualize the localization of the MALAT1 signal.

Luciferase Reporter Assay

This assay is commonly used to validate the interaction between a miRNA and its target, including the sponging of a miRNA by MALAT1.[\[13\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Methodology Overview:

- Vector Construction: A fragment of MALAT1 containing the putative miRNA binding site is cloned downstream of a luciferase reporter gene in an expression vector. A mutant version of the binding site is also created as a control.
- Co-transfection: The luciferase reporter vector (wild-type or mutant) is co-transfected into cells with a miRNA mimic or a negative control.
- Luciferase Activity Measurement: After a period of incubation, the cells are lysed, and the luciferase activity is measured. A significant decrease in luciferase activity in the presence of the miRNA mimic and the wild-type MALAT1 fragment compared to the controls indicates a direct interaction.

[Click to download full resolution via product page](#)

Principle of a luciferase reporter assay for miRNA sponging.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations where a specific protein, such as a transcription factor or a histone-modifying enzyme, is bound. When studying MALAT1's interaction with PRC2, ChIP can be used to assess the enrichment of EZH2 and the H3K27me3 mark at specific gene promoters.[9][10][19][36][37]

Methodology Overview:

- Cross-linking: Proteins are cross-linked to DNA in living cells using formaldehyde.
- Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
- Immunoprecipitation: An antibody specific to the protein of interest (e.g., EZH2) is used to immunoprecipitate the protein-DNA complexes.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
- Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of specific genomic regions or by sequencing (ChIP-Seq) for genome-wide analysis.

Conclusion

The lncRNA MALAT1 is a master regulator of gene expression with profound implications for cellular function and disease. Its multifaceted roles in transcriptional regulation, alternative splicing, and as a ceRNA place it at the center of complex regulatory networks. For researchers in oncology and drug development, a thorough understanding of MALAT1's mechanisms of action is crucial for the development of novel diagnostic and therapeutic strategies. The experimental approaches outlined in this guide provide a framework for the continued investigation of this enigmatic and functionally diverse long non-coding RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Long Noncoding RNA MALAT-1 is A Novel Biomarker in Various Cancers: A Meta-analysis Based on the GEO Database and Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALAT1: a potential biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of lncRNA-Protein Interactions by RNA-Protein Pull-Down Assays and RNA Immunoprecipitation (RIP) | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Long Non-coding RNA Associated Proteins by RNA-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing Long Noncoding RNAs on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The levels of the long noncoding RNA MALAT1 affect cell viability and modulate TDP-43 binding to mRNA in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. Novel Insights Into MALAT1 Function as a MicroRNA Sponge in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALAT1: a druggable long non-coding RNA for targeted anti-cancer approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LncRNA MALAT1 exerts oncogenic functions in lung adenocarcinoma by targeting miR-204 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The lncRNA Malat1 inhibits miR-15/16 to enhance cytotoxic T cell activation and memory cell formation | eLife [elifesciences.org]
- 15. MALAT1 Long Non-Coding RNA: Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long non-coding RNA MALAT1 regulates BLCAP mRNA expression through binding to miR-339-5p and promotes poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High expression of long non-coding RNA MALAT1 in breast cancer is associated with poor relapse-free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. portlandpress.com [portlandpress.com]
- 21. An Overview of Methodologies in Studying lncRNAs in the High-Throughput Era: When Acronyms ATTACK! - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. abyntek.com [abyntek.com]
- 24. RNA Immunoprecipitation Chip (RIP) Assay [merckmillipore.com]
- 25. Loss of the abundant nuclear non-coding RNA MALAT1 is compatible with life and development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 29. RNA Fluorescent in situ hybridization (FISH) [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. LncRNA MACC1-AS1 sponges multiple miRNAs and RNA-binding protein PTBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 33. promegaconnections.com [promegaconnections.com]
- 34. spandidos-publications.com [spandidos-publications.com]
- 35. The long noncoding RNA MALAT1/microRNA-598-3p axis regulates the proliferation and apoptosis of retinoblastoma cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 37. Identification of Chromatin Binding Sites for Long Noncoding RNAs by Chromatin Oligo-Affinity Precipitation (ChOP) | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [The Multifaceted Role of MALAT1 lncRNA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682957#what-is-the-function-of-malat1-lncrna>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com